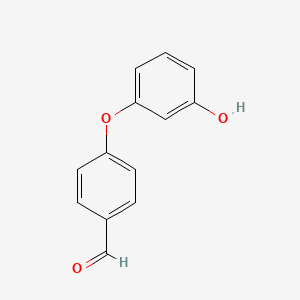
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol is a chemical compound with a complex structure that includes an indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol typically involves the reduction of corresponding ketones or aldehydes. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes where the precursor compounds are subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol can undergo various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Cyclopropa[a]naphthalene: Shares a similar ring structure but differs in functional groups and overall reactivity.
1H-Cycloprop[e]azulene: Another compound with a similar cyclic structure but distinct chemical properties.
Uniqueness
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol is unique due to its specific combination of an indole ring with an ethanol functional group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H19NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h8-12H,1-7H2 |
Clave InChI |
KILFDSKBTPEGEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(CN2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


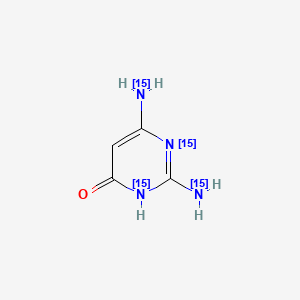
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)

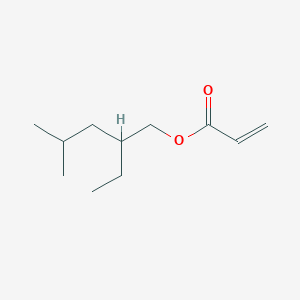
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
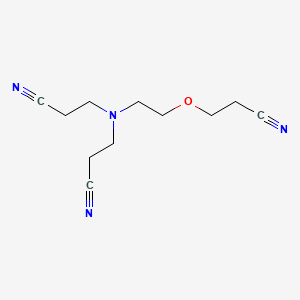
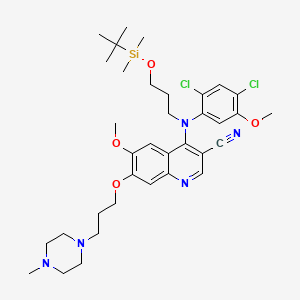
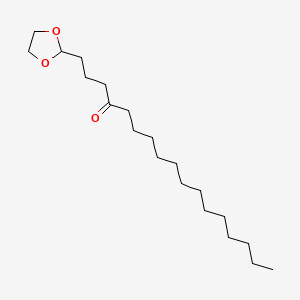
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

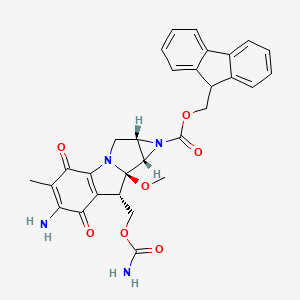
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
